molecular formula C32H32N4Na2O10S2 B1602449 disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate CAS No. 58537-78-3

disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate

Cat. No.: B1602449
CAS No.: 58537-78-3
M. Wt: 742.7 g/mol
InChI Key: CIYSLQMGNLZPRW-UHFFFAOYSA-L
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Description

Disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, such as in hemoglobin and chlorophyll. This particular compound is a derivative of deuteroporphyrin IX, modified to include sulfonate and methoxy groups, which enhance its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate typically involves several steps:

    Starting Material: The synthesis begins with deuteroporphyrin IX, a naturally occurring porphyrin.

    Esterification: The methoxy groups are introduced via esterification reactions, where methanol reacts with the carboxylic acid groups of the porphyrin under acidic conditions.

    Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Key considerations include:

    Reaction Optimization: Conditions such as temperature, pressure, and reagent concentrations are optimized for maximum yield and purity.

    Purification: Techniques like crystallization, chromatography, and recrystallization are employed to purify the final product.

    Quality Control: Rigorous quality control measures ensure the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different porphyrin derivatives.

    Reduction: Reduction reactions can modify the porphyrin ring, altering its electronic properties.

    Substitution: The sulfonate and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state porphyrins, while reduction can produce reduced porphyrin derivatives with altered electronic properties.

Scientific Research Applications

Disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate has diverse applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.

    Biology: Serves as a model compound for studying heme proteins and their functions.

    Medicine: Investigated for its potential in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as proteins and enzymes. Its mechanism of action involves:

    Binding to Proteins: The porphyrin ring can bind to proteins, altering their structure and function.

    Generation of Reactive Oxygen Species (ROS): In photodynamic therapy, the compound generates ROS upon light activation, leading to cell death in targeted cancer cells.

    Electron Transfer: Acts as an electron transfer agent in catalytic reactions, facilitating various chemical transformations.

Comparison with Similar Compounds

Disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate is unique due to its specific functional groups and solubility properties. Similar compounds include:

    Protoporphyrin IX: Lacks the sulfonate and methoxy groups, making it less soluble in water.

    Hematoporphyrin: Contains hydroxyl groups instead of methoxy groups, affecting its reactivity and applications.

    Uroporphyrin: Features carboxylate groups, which influence its binding properties and biological activity.

These comparisons highlight the distinct characteristics and advantages of this compound in various research and industrial applications.

Properties

IUPAC Name

disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O10S2.2Na/c1-15-19(7-9-29(37)45-5)25-14-26-20(8-10-30(38)46-6)16(2)22(34-26)12-27-32(48(42,43)44)18(4)24(36-27)13-28-31(47(39,40)41)17(3)23(35-28)11-21(15)33-25;;/h11-14,35-36H,7-10H2,1-6H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYSLQMGNLZPRW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)S(=O)(=O)[O-])C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585934
Record name Disodium 13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethylporphyrin-2,7-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

742.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58537-78-3
Record name Disodium 13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethylporphyrin-2,7-disulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate
Reactant of Route 2
Reactant of Route 2
disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate
Reactant of Route 3
disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate
Reactant of Route 4
disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate
Reactant of Route 5
Reactant of Route 5
disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate
Reactant of Route 6
Reactant of Route 6
disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate

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